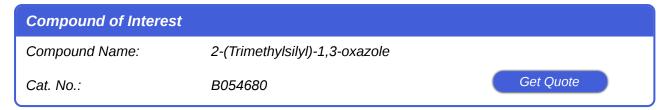


Spectroscopic Data of 2-(trimethylsilyl)-1,3oxazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and estimated spectroscopic data for the compound **2-(trimethylsilyl)-1,3-oxazole**. Due to the limited availability of published experimental data for this specific molecule, this guide combines reported mass spectrometry findings with estimated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These estimations are based on the known spectral characteristics of the **1,3-oxazole** ring and the trimethylsilyl (TMS) group, offering a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and estimated quantitative spectroscopic data for **2-(trimethylsilyl)-1,3-oxazole**.

Table 1: Mass Spectrometry (MS) Data

m/z	Interpretation
142	[M+1] ⁺ (Quasi-molecular ion)[1]
91	Fragment ion
73	Fragment ion, characteristic of [(CH₃)₃Si]+[1]



Table 2: Estimated ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~ 7.8 - 8.0	Singlet	H-2 (Oxazole ring)
~ 7.2 - 7.4	Singlet	H-5 (Oxazole ring)
~ 0.3	Singlet	-Si(CH₃)₃

Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the typical shielding effect of a trimethylsilyl group.

Table 3: Estimated ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 161 - 163	C-2 (Oxazole ring)
~ 150 - 152	C-4 (Oxazole ring)
~ 125 - 127	C-5 (Oxazole ring)
~ -1.0	-Si(CH₃)₃

Note: These are estimated values based on the known chemical shifts of 1,3-oxazole and the substituent effects of the trimethylsilyl group.

Table 4: Estimated Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Vibration Type
~ 3100 - 3150	C-H stretching (Oxazole ring)
~ 2960 - 2900	C-H stretching (Trimethylsilyl group)
~ 1580 - 1620	C=N stretching (Oxazole ring)
~ 1480 - 1520	C=C stretching (Oxazole ring)
~ 1250	Si-CH₃ symmetric deformation
~ 1100 - 1150	Ring stretching (Oxazole)
~ 840	Si-C stretching

Note: These are estimated values based on the characteristic absorption bands of 1,3-oxazoles and trimethylsilyl compounds.

Experimental Protocols Synthesis of 2-(trimethylsilyl)-1,3-oxazole

A detailed protocol for the synthesis of **2-(trimethylsilyl)-1,3-oxazole** has been reported.[1] The procedure involves the deprotonation of **1,3-oxazole** using a strong base followed by quenching with trimethylsilyl chloride.

Materials:

- 1,3-Oxazole
- n-Butyllithium (n-BuLi) in hexane
- Trimethylsilyl chloride (TMSCI)
- · Anhydrous diethyl ether
- Standard glassware for anhydrous reactions
- Distillation apparatus



Procedure:

- A solution of 1,3-oxazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium in hexane is added dropwise to the cooled solution with constant stirring.
- The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete deprotonation.
- Trimethylsilyl chloride is then added to the reaction mixture.
- The mixture is allowed to warm to room temperature and stirred for an additional period.
- The reaction is quenched, and the product is isolated by distillation.

General Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Visualizations

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-(trimethylsilyl)-1,3-oxazole**.



General workflow for synthesis and spectroscopic analysis.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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